Methyl 2-(3-chlorophenyl)-2-cyanoacetate
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Overview
Description
Methyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of cyanoacetic acid and contains a chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted amides or alcohols.
Hydrolysis: 3-chlorophenylacetic acid.
Reduction: 2-(3-chlorophenyl)ethylamine.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(3-chlorophenyl)-2-cyanoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and ester groups play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with the chlorine atom in the para position.
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-(3-chlorophenyl)-2-cyanoacetate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMXNRWGEQVNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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